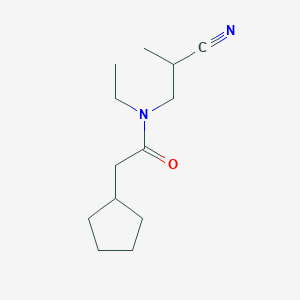
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine typically involves the following steps:
Formation of the Pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyran and pyridine rings through a methanamine linker, often using reductive amination or similar methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action for 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3,4-Dihydro-2h-pyran-2-yl)-N-methylmethanamine: Lacks the pyridine moiety.
N-((2-methoxypyridin-3-yl)methyl)methanamine: Lacks the pyran ring.
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-hydroxypyridin-3-yl)methyl)methanamine: Has a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine is unique due to the combination of the pyran and pyridine rings, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-pyran-2-yl)-N-[(2-methoxypyridin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H18N2O2/c1-16-13-11(5-4-7-15-13)9-14-10-12-6-2-3-8-17-12/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChIキー |
UFPRFTQZCBROJD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)CNCC2CCC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
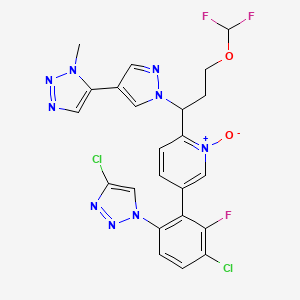
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
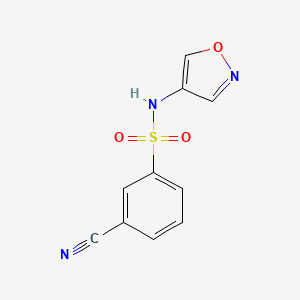
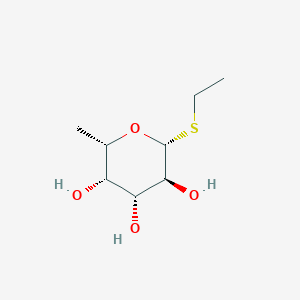
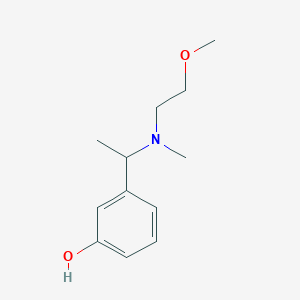
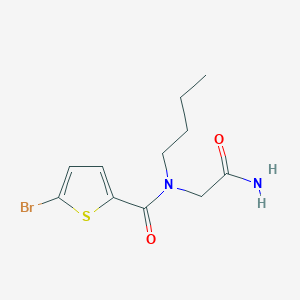

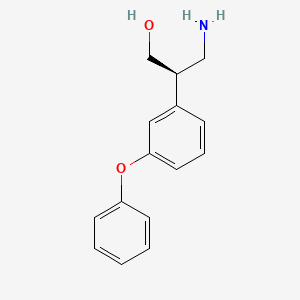
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
